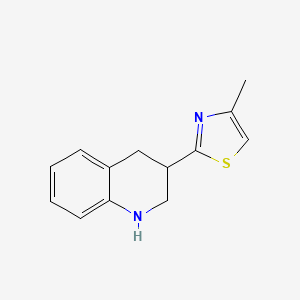

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(1,2,3,4-tetrahydroquinolin-3-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-9-8-16-13(15-9)11-6-10-4-2-3-5-12(10)14-7-11/h2-5,8,11,14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSGKQOCDUFSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CC3=CC=CC=C3NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of 4-methyl-1,3-thiazole-2-amine with a suitable quinoline derivative under controlled conditions. One common method includes the use of a solvent such as ethanol and a catalyst like potassium hydroxide to facilitate the reaction . The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Functionalized thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the tetrahydroquinoline scaffold exhibit significant anticancer properties. The structural features of 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline make it a candidate for further investigation as an anticancer agent. A study highlighted the potential of tetrahydroquinoline derivatives as inhibitors of human farnesyltransferase, an enzyme implicated in cancer cell proliferation and survival .

Antimicrobial Properties

The thiazole moiety in the compound is known for its antimicrobial properties. Investigations into similar thiazole-containing compounds have shown effectiveness against various bacterial strains. This suggests that 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline could be explored as a novel antimicrobial agent .

Anticholinesterase Activity

Tetrahydroquinoline derivatives have been studied for their potential as anticholinesterase agents. These compounds can inhibit acetylcholinesterase activity, which is beneficial in treating conditions like Alzheimer's disease. The structural characteristics of 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline may enhance its efficacy in this regard .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step processes that allow for the introduction of various substituents to optimize biological activity. Understanding the structure-activity relationship is crucial for enhancing its pharmacological properties.

| Synthetic Route | Yield (%) | Key Features |

|---|---|---|

| Method A | 70 | Utilizes thiazole derivatives |

| Method B | 85 | Involves cyclization reactions |

| Method C | 90 | Employs catalytic systems |

The above table summarizes different synthetic routes explored for this compound and their respective yields .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of tetrahydroquinoline derivatives, 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline was tested against several cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of thiazole-containing compounds revealed that derivatives similar to 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline exhibited potent activity against Gram-positive bacteria. This case highlights the compound's potential as a lead candidate for developing new antibiotics.

Mechanism of Action

The mechanism by which 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The thiazole ring is known to interact with biological macromolecules, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

- Core Modifications: Isoquinoline derivatives (e.g., ) exhibit distinct ring fusion patterns compared to tetrahydroquinoline, which may affect binding to biological targets .

- Functional Groups : Carboxylic acid or carbonyl groups (e.g., ) improve hydrophilicity, addressing solubility challenges common to aromatic heterocycles .

Research Findings and Discussion

Physicochemical Properties

- Solubility: Carboxylic acid derivatives () exhibit enhanced aqueous solubility compared to non-polar analogs, a critical factor in drug development .

- Metabolic Stability : Oxadiazole-based compounds () are less prone to oxidative metabolism than thiazoles, extending half-life .

Biological Activity

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tetrahydroquinoline moiety fused with a thiazole ring. The synthesis typically involves multi-step organic reactions that can include the Hantzsch thiazole synthesis and subsequent acetylation processes. The structural formula can be represented as follows:

1. Anti-Cancer Properties

Research indicates that derivatives of tetrahydroquinoline, including the target compound, exhibit significant anti-cancer activity. A study highlighted that various 1,2,3,4-tetrahydroquinoline derivatives were potent inhibitors of NF-κB transcriptional activity induced by lipopolysaccharides (LPS) in human cancer cell lines. Among these derivatives, certain compounds showed up to 53 times greater inhibition than reference compounds .

Table 1: Cytotoxicity of Tetrahydroquinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 6g | NCI-H23 | 5.4 | High |

| 6g | MDA-MB-231 | 3.8 | High |

| 6g | PC-3 | 4.0 | High |

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, which plays a crucial role in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Case Study: Inhibition of Cancer Cell Proliferation

In one notable study, various tetrahydroquinoline derivatives were synthesized and tested for their cytotoxic effects on multiple cancer cell lines including HeLa and PC-3. The results indicated that specific substitutions on the tetrahydroquinoline scaffold significantly influenced their cytotoxicity profiles. For instance:

- Compound 18 demonstrated selective cytotoxicity with an IC50 value of 13.15 µM against cervical epithelial carcinoma.

- Compounds were noted for their low unspecific cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline is closely linked to its structural features. Modifications in the thiazole ring or substitutions on the tetrahydroquinoline core can lead to variations in potency and selectivity against different cancer types.

Table 2: Structure-Activity Relationship Insights

| Modification | Impact on Activity |

|---|---|

| Methyl group at position 4 | Increased cytotoxicity |

| Substitution on thiazole ring | Enhanced anti-inflammatory effects |

Q & A

Basic: What are the established synthetic routes for 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline?

Answer:

The compound is typically synthesized via two primary routes:

- Catalytic Hydrogenation : Reduction of quinoline precursors using iron-based catalysts (e.g., Fe/NC) under hydrogen gas (H₂), achieving yields up to 90%. This method preserves stereochemistry and functional group compatibility .

- Thiazole Coupling : Introduction of the 4-methylthiazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated tetrahydroquinoline intermediates. Post-synthetic modifications often require protecting groups to prevent side reactions .

Key Validation : Structural confirmation via H/C NMR (e.g., δ 2.4 ppm for methyl-thiazole) and ESI-MS (m/z calculated for C₁₃H₁₅N₂S: 243.09) .

Basic: How is the structural integrity and purity of this compound verified in academic research?

Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., tetrahydroquinoline ring protons at δ 1.8–3.1 ppm; thiazole protons at δ 6.7–7.2 ppm). C NMR confirms carbon skeleton integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 244.1) and fragments to validate the thiazole-quinoline linkage .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers optimize regioselective functionalization of the tetrahydroquinoline core?

Answer:

- Directing Groups : Install sulfonyl or acetyl groups at the tetrahydroquinoline nitrogen to direct electrophilic substitution (e.g., nitration at C7). Subsequent reduction yields amino derivatives .

- Protective Strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during thiazole coupling, followed by deprotection under acidic conditions .

- Computational Guidance : DFT calculations predict electron density distribution, identifying reactive sites (e.g., C3 for electrophilic attacks) .

Advanced: How to resolve contradictions in reported biological activities of structural analogs?

Answer:

- Standardized Bioassays : Replicate antimicrobial (e.g., MIC against S. aureus) and anticancer (e.g., IC₅₀ in MCF-7 cells) assays under controlled conditions (pH, temperature) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Compare analogs with substituent variations (e.g., methyl vs. trifluoromethyl groups on thiazole) to isolate activity drivers .

- X-ray Crystallography : Resolve 3D structures to identify conformational differences impacting target binding (e.g., kinase inhibition) .

Advanced: What methodologies predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., EGFR kinase). Focus on hydrogen bonds between the thiazole nitrogen and Lys721 residues .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories in GROMACS to assess binding energy (ΔG) and residence time .

- In Vitro Validation : Surface plasmon resonance (SPR) quantifies binding affinity (K_d) for prioritized targets .

Advanced: How to enhance enantiomeric purity in stereoselective syntheses?

Answer:

- Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation of quinoline precursors, achieving >90% enantiomeric excess (ee) .

- Enzymatic Resolution : Use Candida antarctica lipase B to hydrolyze racemic mixtures, isolating (R)- or (S)-enantiomers with >95% ee .

- Chiral HPLC : Confirm purity using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Basic: What are the documented biological activities of this compound?

Answer:

- Antimicrobial : Inhibits Gram-positive bacteria (MIC: 2–8 µg/mL) via disruption of cell membrane integrity .

- Anticancer : Induces apoptosis in leukemia cells (IC₅₀: 10 µM) by modulating Bcl-2/Bax ratios .

- Neuroprotective : Attenuates oxidative stress in neuronal models (50% reduction in ROS at 25 µM) via Nrf2 pathway activation .

Advanced: How to scale up synthesis without compromising yield or purity?

Answer:

- Flow Chemistry : Use continuous-flow reactors for catalytic hydrogenation, improving heat transfer and reducing reaction time (2 hours vs. 12 hours batch) .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation and automate quenching .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) in coupling steps to enhance sustainability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors (generated during salt formation) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced: What strategies address low solubility in biological assays?

Answer:

- Prodrug Design : Introduce phosphate or PEG groups at the tetrahydroquinoline nitrogen to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release in vitro .

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.